molecular formula C20H20ClN3O3 B11025705 N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide

N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11025705
M. Wt: 385.8 g/mol
InChI Key: IYJQKVADNZZZCA-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide typically involves a multi-step process:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.

    Introduction of the Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by the chlorobenzyl moiety.

    Acetylation of the Amino Group: The acetylamino group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Final Coupling Reaction: The final step involves coupling the acetylamino phenyl group with the pyrrolidine derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group or the pyrrolidine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups in the compound, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, while reduction could produce N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-hydroxypyrrolidine-3-carboxamide.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.

Biology

In biological research, this compound could be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules. Its structure suggests potential interactions with proteins and nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound might be investigated for its pharmacological properties. Its structural features suggest potential activity as an anti-inflammatory, analgesic, or anticancer agent, although detailed studies would be required to confirm these effects.

Industry

In industrial applications, this compound could be used in the production of polymers, coatings, or other materials that benefit from its unique chemical properties. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays, molecular docking, and cellular assays.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(acetylamino)phenyl]-3,4,5-triethoxybenzamide: This compound shares the acetylamino phenyl group but differs in the rest of its structure, leading to different chemical and biological properties.

    N-[3-(acetylamino)phenyl]-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide: Similar in structure but with a methyl group instead of a chlorine atom, which can affect its reactivity and interactions.

Uniqueness

N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the 4-chlorobenzyl group, which can influence its chemical reactivity and biological activity. The combination of functional groups in this compound provides a distinct profile that can be leveraged for specific applications in research and industry.

Properties

Molecular Formula

C20H20ClN3O3

Molecular Weight

385.8 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20ClN3O3/c1-13(25)22-17-3-2-4-18(10-17)23-20(27)15-9-19(26)24(12-15)11-14-5-7-16(21)8-6-14/h2-8,10,15H,9,11-12H2,1H3,(H,22,25)(H,23,27)

InChI Key

IYJQKVADNZZZCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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